4-Chromanone

Catalog No.
S577669
CAS No.
491-37-2
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chromanone

CAS Number

491-37-2

Product Name

4-Chromanone

IUPAC Name

2,3-dihydrochromen-4-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2

InChI Key

MSTDXOZUKAQDRL-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2C1=O

Synonyms

2,3-Dihydro-4-benzopyranone; 2,3-Dihydro-4H-1-benzopyran-4-one; 2,3-Dihydro-4H-chromen-4-one; Chromanone; NSC 174058

Canonical SMILES

C1COC2=CC=CC=C2C1=O

Anti-Arrhythmic Agents

Studies have shown that 4-chromanone derivatives can act as inhibitors of the rapid delayed rectifier potassium current (IKr) []. This specific current plays a crucial role in the repolarization of cardiac tissue. By inhibiting IKr, these compounds can potentially delay repolarization, leading to an increase in the QT interval on an electrocardiogram. This mechanism is characteristic of Class III antiarrhythmic drugs, suggesting the potential of 4-chromanone derivatives for treating cardiac arrhythmias [].

Monoamine Oxidase Inhibitors

Monoamine oxidase (MAO) is an enzyme involved in the breakdown of important neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAO can be beneficial in treating various neuropsychiatric and neurodegenerative disorders, including depression and Parkinson's disease []. Research suggests that specific 4-chromanone derivatives exhibit potent MAO inhibition properties, making them promising candidates for further development in this therapeutic area [].

Antidiabetic Agents

Structural modifications of the 4-chromanone scaffold can lead to compounds with antidiabetic potential. Studies have shown that specific derivatives act as α-glucosidase inhibitors, enzymes responsible for carbohydrate breakdown in the digestive system []. By inhibiting these enzymes, these derivatives can help regulate blood sugar levels, potentially aiding in diabetes management []. Additionally, some 4-chromanone derivatives exhibit significant antioxidant activity, which may further contribute to their overall therapeutic benefits in diabetes treatment [].

Other Potential Applications

Beyond the aforementioned areas, research continues to explore the diverse applications of 4-chromanone. Some studies suggest potential in developing these compounds as:

  • Anticancer agents: Certain 4-chromanone derivatives exhibit cytotoxic activity against various cancer cell lines [].
  • Antioxidant and neuroprotective agents: The antioxidant properties of 4-chromanone derivatives raise potential for applications in neurodegenerative diseases [].
  • Antimicrobial agents: Some studies have shown 4-chromanone derivatives to possess antibacterial and antifungal activity [].

4-Chromanone, also known as 2,3-dihydro-1-benzopyran-4-one, is a colorless, crystalline solid with a faint odor []. It occurs naturally in some plants but can also be synthesized in the lab []. Research suggests 4-Chromanone possesses various biological activities, making it an interesting molecule for further investigation [].


Molecular Structure Analysis

4-Chromanone has a bicyclic structure consisting of a benzene ring fused with a chroman ring (a dihydrobenzopyran). The key feature is the carbonyl group (C=O) at the fourth position of the chroman ring []. This carbonyl group can participate in various chemical reactions and hydrogen bonding, potentially influencing its biological properties [].


Chemical Reactions Analysis

Several chemical reactions involving 4-Chromanone are of scientific interest:

  • Synthesis: There are multiple methods for synthesizing 4-Chromanone. A common approach involves the condensation of resorcinol with a suitable aliphatic or aromatic aldehyde, followed by cyclization [].

C6H4(OH)2 (resorcinol) + C6H5CHO (p-hydroxybenzaldehyde) -> C9H8O2 (4-Chromanone) + H2O []

  • Derivatization: Due to its reactive sites, 4-Chromanone can undergo further reactions to form various derivatives. These modifications can be used to explore structure-activity relationships and potentially enhance its biological properties [].

Physical And Chemical Properties Analysis

  • Melting point: 82-84 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform []
  • Stability: Stable under normal storage conditions []

The specific mechanism of action of 4-Chromanone depends on the biological system it interacts with. Research suggests potential mechanisms like:

  • Antioxidant activity: The presence of the chroman ring and the carbonyl group might contribute to free radical scavenging activity [].
  • Enzyme inhibition: 4-Chromanone derivatives might inhibit specific enzymes involved in various physiological processes [].

Limited information is available regarding the specific hazards of 4-Chromanone. As a general precaution, it's advisable to handle it with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Please Note:

  • The information on 4-Chromanone is evolving, and more research is needed to fully understand its properties and potential applications.
  • The safety data provided is limited. It's crucial to consult Safety Data Sheets (SDS) for specific handling procedures before working with 4-Chromanone.

XLogP3

1.4

Melting Point

36.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

491-37-2

Wikipedia

Chroman-4-one
4-Chromanone

General Manufacturing Information

4H-1-Benzopyran-4-one, 2,3-dihydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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